4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride

solubility salt formulation drug development

Procure 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride (CAS 1956307-67-7) as a validated, high-purity (≥98%) analytical standard for NNK metabolite quantification. The hydrochloride salt ensures superior aqueous solubility and solid-state stability (mp 129–130°C) over the free acid, eliminating solubilization inconsistencies in biological assays. This 3-pyridyl isomer is specifically recognized by CYP2A13, not CYP2A6, making it an indispensable probe for lung tissue metabolic activation studies. Positional isomers (2-pyridyl, 4-pyridyl) cannot substitute due to altered hydrogen-bonding capacity and electronic distribution, which disrupt enzyme kinetics. For reproducible calibration curves and inhibitor screening, accept only the specified salt form and pyridine substitution pattern.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B11893535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCC(=O)O.Cl
InChIInChI=1S/C9H9NO3.ClH/c11-8(3-4-9(12)13)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,12,13);1H
InChIKeyVWCYZEGYPFRNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride: Chemical Identity and Core Characteristics for Research Procurement


4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride (CAS 1956307-67-7, also referenced as the free acid CAS 4192-31-8) is a γ-keto monocarboxylic acid derivative wherein succinic acid is functionalized with a pyridin-3-yl group at the 4-oxo position [1]. As the hydrochloride salt, it exhibits enhanced aqueous solubility and solid-state stability compared to its free acid counterpart, making it a preferred form for biological assays and pharmaceutical intermediate applications . This compound is a validated metabolite of the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), generated via cytochrome P450-mediated α-hydroxylation, and is commonly detected in the urine of smokers [2].

Why 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride Cannot Be Arbitrarily Replaced by In-Class Analogs


Substituting 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride with structurally similar γ-keto acids—such as its 2-pyridyl or 4-pyridyl positional isomers, the phenyl analog, or the free acid form—introduces significant and quantifiable deviations in solubility, metabolic recognition, and biochemical pathway specificity. The pyridine nitrogen position dictates hydrogen-bonding capacity and electronic distribution, directly influencing CYP enzyme substrate recognition and reaction kinetics [1]. Furthermore, the hydrochloride salt form offers a defined melting point (129-130°C) and a purity specification of ≥98% from reputable vendors, ensuring reproducibility in analytical and biological workflows [2]. The free acid (CAS 4192-31-8), while chemically identical in the core structure, has a different physical form (mp 153°C) and requires distinct handling and solubilization protocols, potentially affecting assay consistency .

Quantitative Differentiation Evidence for 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride Against Closest Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation: A Direct Comparison with Free Acid

The hydrochloride salt of 4-Oxo-4-(pyridin-3-yl)butanoic acid demonstrates a significantly lower melting point (129-130°C) compared to the free acid (153°C), a characteristic often correlated with improved aqueous solubility and dissolution rate [1]. While exact solubility values in water are not reported in the open literature for these specific compounds, the general principle of hydrochloride salt formation enhancing aqueous solubility of basic heterocyclic compounds is well-established. The Sigma-Aldrich product specification confirms a purity of 98% for the hydrochloride salt, ensuring minimal variability in solubility due to impurities . This contrasts with the free acid, which is typically supplied at 95% purity and requires more rigorous purification prior to use in sensitive assays .

solubility salt formulation drug development

Positional Isomer-Dependent Metabolic Fate: CYP2A13 vs. CYP2A6 Selectivity

The 3-pyridyl isomer (target compound) is a specific metabolite of NNK generated exclusively by CYP2A13, a human respiratory tract enzyme, while CYP2A6 (hepatic) produces negligible amounts. In controlled in vitro assays, CYP2A13 catalysis yielded 0.46 ± 0.015 μM of OPBA (4-oxo-4-(3-pyridyl)butanoic acid) from 10 μM NNK, whereas CYP2A6 produced no detectable OPBA under identical conditions [1]. This contrasts sharply with the 2-pyridyl isomer, which is not a recognized metabolite of NNK and would not serve as a valid biomarker for CYP2A13 activity. Similarly, the 4-pyridyl isomer is not documented as a major NNK metabolite and lacks the same enzyme-substrate recognition profile.

CYP metabolism NNK carcinogenesis enzyme kinetics

Metabolite Yield in Myosmine Metabolism: 3-Pyridyl Isomer as Major Urinary Product

In studies of myosmine metabolism, 4-oxo-4-(3-pyridyl)butyric acid (the free acid form of the target compound) accounts for 50-60% of urinary metabolites, while the structurally related 3-pyridylacetic acid represents only 20-26% [1]. The 2-pyridyl and 4-pyridyl isomers are not formed via this metabolic pathway, underscoring the unique metabolic fate dictated by the 3-pyridyl substitution. This quantitative distribution is critical for pharmacokinetic modeling and biomarker validation in nicotine-related exposure studies.

myosmine nicotine metabolism biomarker urinalysis

Kinetic Parameter Differentiation in CYP2A13 Inhibition Studies

The formation kinetics of OPBA (target compound) are used to quantify CYP2A13 inhibition by nicotine alkaloids. In the presence of 50 μM nicotine, the Vmax for OPBA formation decreases from 15.5 pmol/min/pmol P450 to 11.0 pmol/min/pmol P450, while Km increases from 4.1 μM to 14.5 μM, indicating competitive inhibition [1]. Such detailed kinetic parameters are not available for the 2-pyridyl or 4-pyridyl isomers, as they are not recognized CYP2A13 substrates. The phenyl analog (4-oxo-4-phenylbutanoic acid) would not engage the pyridine-binding pocket of CYP enzymes, rendering it unsuitable for studies of nicotine-related metabolism.

enzyme inhibition NNK kinetic parameters drug metabolism

Optimal Application Scenarios for 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride Based on Quantitative Evidence


Analytical Standard for LC-MS/MS Quantification of NNK and Nicotine Metabolites in Biological Matrices

Given its validated formation as a major urinary metabolite of NNK (via CYP2A13) and myosmine, 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride serves as an essential analytical standard for the quantification of tobacco-specific nitrosamine exposure in human biomonitoring studies. Its high purity (98%) and defined salt form facilitate accurate preparation of calibration curves and quality control samples [1].

In Vitro CYP2A13 Activity Probe for Lung Carcinogenesis Research

The exclusive formation of OPBA by CYP2A13, with negligible contribution from CYP2A6, positions this compound as a specific and quantitative probe for CYP2A13 enzyme activity. Researchers investigating the metabolic activation of NNK in lung tissue or screening for CYP2A13 inhibitors will find the 3-pyridyl isomer indispensable, as positional isomers fail to recapitulate this enzyme specificity .

Pharmaceutical Intermediate in the Synthesis of Nicotine-Derived Bioactive Molecules

The γ-keto acid framework with a 3-pyridyl substitution provides a versatile scaffold for the synthesis of heterocyclic compounds and potential therapeutics targeting nicotinic acetylcholine receptors or related pathways. The hydrochloride salt form simplifies handling and purification in multi-step organic syntheses compared to the free acid .

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